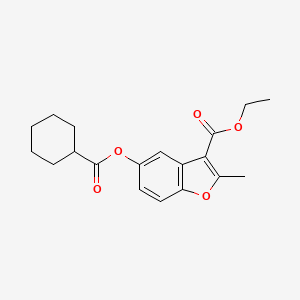

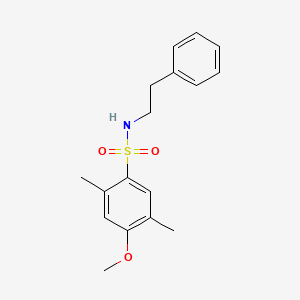

2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their potential therapeutic applications. The structure of this compound suggests it may have interesting biological activities, possibly related to cancer therapy, as indicated by the research on related sulfonamide derivatives.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, including chlorosulfonation, nitration, and the introduction of various functional groups to improve solubility and pharmacological properties. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, was achieved through a Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide . Similarly, the synthesis of N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides was performed by reacting N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides with phenylacetylene, followed by nucleophilic addition reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents can significantly affect the compound's ability to interact with biological targets. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group and propan-2-amine in certain sulfonamide derivatives has been shown to strongly inhibit HIF-1 activated transcription, which is important for cancer therapy . The specific structure of "this compound" suggests that it may also interact with similar biological pathways.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic addition, as seen with N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, which react with water, ethanol, and arenesulfonamides . The introduction of ionizable or non-ionizable groups can also be used to modify the chemical properties of these compounds, as demonstrated by the synthesis of derivatives with improved water solubility at physiological pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as water solubility, are important for their pharmacological profile. Poor water solubility can limit the bioavailability and therapeutic potential of these compounds. To address this, researchers have introduced various functional groups to improve solubility. For example, carboxyl and quaternary ammonium groupings were introduced to confer water solubility at physiological pH . The compound , with its hydroxyethoxy and tetrahydrothiophen groups, may also exhibit improved solubility and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

Sulfonamide derivatives are synthesized for various purposes, including exploring their chemical properties, reactivity, and potential applications in materials science. For instance, the synthesis and characterization of novel sulfonamide derivatives have been extensively studied to understand their antimicrobial properties or their interaction with metals, which can be relevant for pharmaceutical research or materials science (Beuchet et al., 1999).

Antimicrobial Activity

Some sulfonamide derivatives have been found to exhibit significant antimicrobial activity against various bacterial and fungal strains. This property is crucial for the development of new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance (Sławiński et al., 2013).

Anticancer and Antitumor Activity

The exploration of sulfonamide compounds in cancer research has shown promising results, including inducing apoptosis in cancer cells, inhibiting tumor growth, and potential use in chemotherapy. The structural modification of sulfonamides can lead to compounds with specific anticancer activities, highlighting the importance of chemical synthesis in drug development (Gul et al., 2018).

properties

IUPAC Name |

2,4-dichloro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO4S2/c1-10-6-13(12(16)7-11(10)15)23(19,20)17-8-14(21-4-3-18)2-5-22-9-14/h6-7,17-18H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIPEHCLLZYGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCSC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)